2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
Properties
IUPAC Name |
2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGKJULMHJEZTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624164 | |
| Record name | 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765916-91-4 | |
| Record name | 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-3-fluorophenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Precursor Properties:
| Property | 6-Bromo-2-fluorobenzonitrile | 6-Iodo-2-fluorobenzonitrile |
|---|---|---|
| Molecular Weight (g/mol) | 214.99 | 261.98 |
| Reactivity | Moderate | High |
| Cost | Low | High |
The fluorine atom at the 2-position directs electrophilic substitution reactions to the para and ortho positions, influencing the regioselectivity of subsequent borylation.
Borylation Reaction Mechanisms
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most widely employed method for introducing the boronate ester group. This palladium-catalyzed cross-coupling reaction proceeds via three steps:
-
Oxidative Addition : The palladium catalyst (e.g., Pd(PPh₃)₄) reacts with 6-bromo-2-fluorobenzonitrile to form a Pd(II) intermediate.
-
Transmetalation : Bis(pinacolato)diboron (B₂pin₂) transfers a boron moiety to the Pd(II) complex.
-
Reductive Elimination : The Pd catalyst releases the product, regenerating the Pd(0) species.
Reaction Conditions :
Miyaura Borylation
An alternative method involves direct borylation using B₂pin₂ in the presence of a palladium catalyst. This one-step approach avoids intermediates but requires stringent anhydrous conditions.
Optimization Parameters :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Catalyst Loading | 2–3 mol% Pd(dppf)Cl₂ | Higher loading ↑ yield |
| Solvent Polarity | Low (toluene > THF) | Polar solvents ↓ yield |
| Reaction Temperature | 90–100°C | Excess heat ↑ side reactions |
Esterification and Purification
After borylation, the crude boronic acid is esterified with pinacol (2,3-dimethyl-2,3-butanediol) to form the stable dioxaborolan-2-yl derivative.
Esterification Protocol
Chromatographic Purification
Final purification is achieved via flash chromatography (silica gel, hexane/ethyl acetate 8:2), yielding the product in >95% purity.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are preferred over batch reactors due to:
-
Improved heat transfer
-
Reduced reaction times (4–6 hours)
-
Higher yields (85–90%).
Case Study : A patented process (WO2014023576A1) describes the use of trimethyl borate under reflux conditions to produce 2-cyanophenylboronic acid esters. The method emphasizes pH-controlled extraction (pH 10–14) to isolate the product.
Challenges and Mitigation Strategies
Regioselectivity Issues
The fluorine substituent’s ortho/para-directing effects can lead to byproducts if competing halogenation sites exist. Using excess B₂pin₂ (1.5 equiv) suppresses this issue.
Catalyst Deactivation
Pd catalysts are prone to deactivation by cyanide ions released from the benzonitrile group. Adding phosphine ligands (e.g., PPh₃) stabilizes the catalyst.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | 78–85 | 95–98 | High |
| Miyaura Borylation | 82–88 | 94–97 | Moderate |
| Continuous Flow | 85–90 | 97–99 | High |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation Reactions: The boronic ester can be oxidized to form the corresponding phenol derivative.
Reduction Reactions: The nitrile group can be reduced to form primary amines under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Phenol Derivatives: From oxidation.
Primary Amines: From reduction.
Scientific Research Applications
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug discovery and development.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Employed as a reagent in catalytic processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of the boronic ester and nitrile groups. The boronic ester group can form stable complexes with transition metals, facilitating cross-coupling reactions. The nitrile group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a class of aryl boronic esters with varying substituents. Key analogs include:
Reactivity and Electronic Effects
- Electron-Withdrawing Effects: The fluorine and nitrile groups in the target compound create a strong electron-deficient aromatic ring, directing electrophilic substitutions to specific positions and stabilizing intermediates in cross-coupling reactions . In contrast, analogs like 2-amino-4-boronate benzonitrile exhibit electron-donating effects, accelerating oxidative addition steps in catalysis .
- Steric Hindrance : The ortho-fluoro and para-boronate arrangement in the target compound introduces moderate steric hindrance compared to meta-substituted analogs (e.g., 3-boronate benzonitrile), which may exhibit faster coupling kinetics due to reduced steric clashes .
Stability and Physical Properties
- Hydrolytic Stability : The pinacol boronate group resists hydrolysis better than unprotected boronic acids, with a shelf life exceeding 12 months under anhydrous conditions .
- Melting Point : The target compound melts at 94–99°C, comparable to 4-boronate benzonitrile (mp 94–99°C) , but lower than the methyl ester analog (mp >120°C) due to reduced polarity .
Biological Activity
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C14H18BFO4
- Molecular Weight : 280.0997232 g/mol
The structure includes a fluorine atom and a boronic ester group, which are critical for its biological interactions and reactivity in synthetic applications.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The presence of the boronic ester group allows for participation in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. This feature is particularly useful in the synthesis of biologically active compounds.
Biological Activity Overview
Research indicates that compounds containing boronic esters often exhibit significant biological activities such as:
- Antiparasitic Activity : Some derivatives have shown promising results against malaria parasites.
- Anticancer Properties : The compound's ability to inhibit certain cancer cell lines has been noted in preliminary studies.
Case Studies and Research Findings
- Antiparasitic Activity : In a study assessing the efficacy of various boron-containing compounds against Plasmodium falciparum, it was found that modifications at the fluorine position significantly enhanced activity (EC50 values as low as 0.004 μM) compared to analogs without such modifications .
- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated using human liver HepG2 cells. Results indicated moderate cytotoxicity at higher concentrations but maintained a favorable safety profile at therapeutic doses .
- In Vivo Efficacy : In mouse models for malaria infection (P. berghei), treatment with derivatives of this compound resulted in a significant reduction in parasitemia (up to 30% reduction at 40 mg/kg), suggesting potential for further development into therapeutic agents .
Table 1: Biological Activity Summary
| Activity Type | Efficacy | Model/System |
|---|---|---|
| Antiparasitic | EC50 = 0.004 μM | P. falciparum |
| Cytotoxicity | Moderate at high doses | HepG2 cells |
| In Vivo Efficacy | 30% reduction in parasitemia | P. berghei mouse model |
Table 2: Comparison with Similar Compounds
| Compound | EC50 (μM) | Activity Type |
|---|---|---|
| This compound | 0.004 | Antiparasitic |
| Analog A | 0.010 | Antiparasitic |
| Analog B | 0.030 | Anticancer |
Q & A
Q. Advanced Functional Applications
- Organic Electronics : Serves as a fluorescent emitter in pure-blue OLEDs. Derivatives like PPICNB achieve external quantum efficiencies (EQE) >12% via "hot-exciton" mechanisms .
- Polymer Synthesis : Acts as a monomer in conjugated polymers for optoelectronic devices, leveraging its planar aromatic core .
How should researchers address discrepancies in crystallographic and spectroscopic data?
Data Contradiction Resolution
Discrepancies between X-ray (e.g., bond angles) and NMR/IR data arise from dynamic effects in solution vs. solid state . Strategies include:
- Multi-Solvent Crystallization : Testing polar (DMSO) vs. nonpolar (hexane) solvents to isolate polymorphs .
- Temperature-Dependent NMR : Resolving fluxional behavior in solution (e.g., hindered rotation of the boronate group) .
What are the challenges in scaling up reactions involving this compound?
Advanced Process Chemistry
Scaling up requires addressing:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
